4-Amino-2-piperidinone trifluoroacetate
Overview
Description
4-Amino-2-piperidinone trifluoroacetate is a chemical compound with the empirical formula C7H11F3N2. It is a solid substance . The SMILES string of the compound is OC(C(F)(F)F)=O.NC1CCNC(C1)=O .
Molecular Structure Analysis
The molecular weight of this compound is 228.17 . The InChI key of the compound is UKOAYNOFHRXZEE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 228.17 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Piperidinones and Pyrrolidinones
Trifluoroacetic acid (TFA) has been utilized to promote intramolecular formal N-H insertion reactions. Specifically, upon treatment with TFA, optically pure N-Boc-β'-amino-α-diazoketones and N-Boc-γ'-amino-α-diazoketones can be converted into pyrrolidinones and piperidinones, respectively. This process allows for the retention of chirality and the concomitant removal of the Boc group, yielding products in good to excellent yields (Hua Yang et al., 2000).
Antimycobacterial Activity
A stereoselective synthesis method has produced several spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis. Notably, compound 4e showed exceptional potency, surpassing isoniazid and ciprofloxacin, indicating promising directions for reducing bacterial counts in lung and spleen tissues (R. Kumar et al., 2008).
Protective Strategy for Secondary Amines
Aryl triazene has been applied as a protective group for sensitive secondary amines such as 4-piperidone, demonstrating compatibility with various chemical conditions. The protection allows for the safe manipulation of these amines, which can then be regenerated by treatment with trifluoroacetic acid, showcasing a versatile approach to handling sensitive functional groups in synthesis (R. Lazny et al., 1999).
Mechanism of Action
If you’re working in a research setting and you’re interested in this compound, you might consider conducting experiments to determine its properties. Always remember to follow safety guidelines when handling chemicals. According to the safety data sheet, 4-Amino-2-piperidinone trifluoroacetate is classified as Acute toxicity, Oral (Category 4), H302, which means it’s harmful if swallowed .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-aminopiperidin-2-one;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c6-4-1-2-7-5(8)3-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOAYNOFHRXZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1523618-06-5 | |
Record name | 2-Piperidinone, 4-amino-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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